molecular formula C14H13ClN4O2S2 B11788505 N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide

N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide

Cat. No.: B11788505
M. Wt: 368.9 g/mol
InChI Key: CRNDDGFBZMTKDR-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is crucial for bacterial folate synthesis . This inhibition disrupts the metabolic pathways of the bacteria, leading to their death .

Comparison with Similar Compounds

N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C14H13ClN4O2S2

Molecular Weight

368.9 g/mol

IUPAC Name

N-(4-chloro-2-hydrazinyl-1,3-benzothiazol-6-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H13ClN4O2S2/c1-8-2-4-10(5-3-8)23(20,21)19-9-6-11(15)13-12(7-9)22-14(17-13)18-16/h2-7,19H,16H2,1H3,(H,17,18)

InChI Key

CRNDDGFBZMTKDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)N=C(S3)NN

Origin of Product

United States

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